molecular formula C16H16ClN3O2S2 B11437580 N-(3-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

N-(3-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B11437580
M. Wt: 381.9 g/mol
InChI Key: DKVCKYFZZIMJDR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a chlorophenyl group, an ethyl-substituted thienopyrimidine ring, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the thienopyrimidine intermediate with a sulfanylacetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Derivatives with substituted aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of the chlorophenyl group and the specific substitution pattern on the thienopyrimidine ring make this compound unique.

    Biological Activity: The unique combination of functional groups may confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H16ClN3O2S2

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClN3O2S2/c1-2-20-15(22)14-12(6-7-23-14)19-16(20)24-9-13(21)18-11-5-3-4-10(17)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,18,21)

InChI Key

DKVCKYFZZIMJDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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